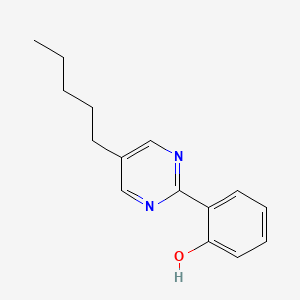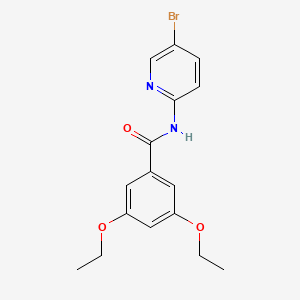
2-(5-pentyl-2-pyrimidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-pentyl-2-pyrimidinyl)phenol, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been used in scientific research to study the endocannabinoid system. This molecule has gained attention due to its potential therapeutic applications in various medical conditions such as obesity, anxiety, and addiction.
Mécanisme D'action
2-(5-pentyl-2-pyrimidinyl)phenol acts as a competitive antagonist of the CB1 receptor, which is widely expressed in the central and peripheral nervous systems. By blocking the CB1 receptor, 2-(5-pentyl-2-pyrimidinyl)phenol can inhibit the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This can lead to a reduction in the release of neurotransmitters such as dopamine, which is involved in reward and addiction.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-pentyl-2-pyrimidinyl)phenol can have a range of biochemical and physiological effects. For example, in animal models, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to reduce food intake and body weight, suggesting its potential use in obesity treatment. Additionally, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to have anxiolytic effects, reducing anxiety-related behaviors in rodents. However, the effects of 2-(5-pentyl-2-pyrimidinyl)phenol can vary depending on the dose and route of administration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-pentyl-2-pyrimidinyl)phenol in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of 2-(5-pentyl-2-pyrimidinyl)phenol is its potential for off-target effects, as it can also interact with other receptors such as the vanilloid receptor type 1 (TRPV1).
Orientations Futures
There are several potential future directions for research involving 2-(5-pentyl-2-pyrimidinyl)phenol. One area of interest is the use of 2-(5-pentyl-2-pyrimidinyl)phenol as a therapeutic agent in obesity treatment. Additionally, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to have potential as an anti-addictive agent, reducing drug-seeking behavior in animal models. Further research is needed to explore the safety and efficacy of 2-(5-pentyl-2-pyrimidinyl)phenol in humans, as well as its potential use in other medical conditions such as anxiety and pain.
In conclusion, 2-(5-pentyl-2-pyrimidinyl)phenol is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to study the endocannabinoid system. This molecule has potential therapeutic applications in various medical conditions and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, 2-(5-pentyl-2-pyrimidinyl)phenol remains a valuable tool for exploring the role of the endocannabinoid system in health and disease.
Méthodes De Synthèse
The synthesis of 2-(5-pentyl-2-pyrimidinyl)phenol involves several steps, starting with the reaction of 2,6-dimethylphenol with 5-bromopyrimidine. The resulting product is then subjected to a series of reactions to obtain 2-(5-pentyl-2-pyrimidinyl)phenol. This synthesis method has been optimized to produce high yields of pure 2-(5-pentyl-2-pyrimidinyl)phenol.
Applications De Recherche Scientifique
2-(5-pentyl-2-pyrimidinyl)phenol has been widely used in scientific research to study the endocannabinoid system. This molecule is a potent antagonist of the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, 2-(5-pentyl-2-pyrimidinyl)phenol can help to elucidate the role of the endocannabinoid system in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-(5-pentylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-7-12-10-16-15(17-11-12)13-8-5-6-9-14(13)18/h5-6,8-11,18H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVPHJUBNWJBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6049321.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6049326.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6049351.png)

![3-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6049369.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![(1S*,4S*)-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049374.png)
![1-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6049382.png)
![7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049396.png)
![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)
![7-(2,3-dimethoxybenzyl)-2-(1-ethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049419.png)

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)